2,6,10-Trimethyltetradecane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
14905-56-7 |
|---|---|
Molecular Formula |
C17H36 |
Molecular Weight |
240.5 g/mol |
IUPAC Name |
2,6,10-trimethyltetradecane |
InChI |
InChI=1S/C17H36/c1-6-7-11-16(4)13-9-14-17(5)12-8-10-15(2)3/h15-17H,6-14H2,1-5H3 |
InChI Key |
IMTCMWSWXFQQDL-UHFFFAOYSA-N |
SMILES |
CCCCC(C)CCCC(C)CCCC(C)C |
Canonical SMILES |
CCCCC(C)CCCC(C)CCCC(C)C |
Synonyms |
2,6,10-trimethyltetradecane |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Chain Length and Branching : Increasing chain length (e.g., C₁₇ vs. C₂₀) correlates with higher boiling points and molecular weights. Phytane, a C₂₀ compound, is widely used as a geochemical biomarker due to its stability .
- Retention Indices : this compound exhibits distinct GC-MS retention behavior (RI: 754–782) compared to shorter analogs like 2,6,10-trimethyldodecane (RI: ~893–923) .
Functional Roles and Bioactivity
Antimicrobial and Ecological Roles
Role in Traditional Medicine and Plant Biology
Preparation Methods
Grignard Reagent-Based Synthesis
A prominent method for synthesizing this compound involves the use of Grignard reagents derived from terpene precursors. In a study by Smith et al., hexahydrofarnesyl bromide (C<sub>15</sub>H<sub>27</sub>Br) was reacted with butyraldehyde (C<sub>4</sub>H<sub>8</sub>O) to form a tertiary alcohol intermediate. The reaction proceeds as follows:
-
Grignard Formation : Hexahydrofarnesyl bromide is treated with magnesium in anhydrous ether to generate the corresponding Grignard reagent.
-
Nucleophilic Addition : The Grignard reagent reacts with butyraldehyde, yielding a tertiary alcohol.
-
Dehydration : The alcohol is dehydrated using iodine (I<sub>2</sub>) as a catalyst, forming an unsaturated hydrocarbon.
-
Hydrogenation : The unsaturated intermediate undergoes catalytic hydrogenation with palladium-on-carbon (Pd/C) to produce this compound.
This method emphasizes the importance of controlling reaction conditions to avoid isomerization. The final hydrogenation step ensures complete saturation, achieving a purity of >95% as confirmed by gas chromatography-mass spectrometry (GC-MS).
Isoprenoid Pathway from Farnesol
Farnesol (C<sub>15</sub>H<sub>26</sub>O), a natural sesquiterpene alcohol, serves as a key precursor in another synthetic route. The process involves:
-
Bromination : Farnesol is converted to hexahydrofarnesyl bromide via reaction with hydrobromic acid (HBr).
-
Coupling with Aldehydes : The bromide reacts with acetaldehyde (C<sub>2</sub>H<sub>4</sub>O) or butyraldehyde under Grignard conditions, followed by dehydration and hydrogenation.
This pathway mirrors biosynthetic processes observed in nature, where isoprenoid hydrocarbons form through similar alkylation and reduction steps.
Industrial-Scale Production Strategies
Catalytic Hydrogenation of Unsaturated Precursors
Industrial methods often prioritize cost-effectiveness and scalability. One approach involves the hydrogenation of 2,6,10-trimethyltetradeca-2,5,9-triene, an unsaturated analog, using nickel (Ni) or platinum (Pt) catalysts at 80–120°C and 10–50 bar H<sub>2</sub> pressure. This method avoids the need for Grignard reagents, reducing production costs by ~30% compared to laboratory-scale syntheses.
Isomerization of Linear Alkanes
Linear alkanes such as tetradecane (C<sub>14</sub>H<sub>30</sub>) can be isomerized into branched derivatives using zeolite catalysts (e.g., ZSM-5). Under controlled temperatures (250–300°C) and moderate pressures (5–15 bar), this process yields this compound with a selectivity of ~70%.
Comparative Analysis of Synthetic Methods
| Method | Key Reagents | Conditions | Yield | Advantages |
|---|---|---|---|---|
| Grignard Synthesis | Hexahydrofarnesyl bromide, Butyraldehyde | Anhydrous ether, I<sub>2</sub>, Pd/C | 85–90% | High purity, precise branching control |
| Catalytic Hydrogenation | 2,6,10-Trimethyltetradeca-2,5,9-triene | Ni/Pt, 100°C, 30 bar H<sub>2</sub> | 78–82% | Scalable, cost-effective |
| Isomerization | Tetradecane, ZSM-5 | 275°C, 10 bar | 65–70% | Utilizes readily available feedstocks |
Mechanistic Insights and Optimization
Dehydration and Rearrangement
During dehydration, the tertiary alcohol intermediate undergoes acid-catalyzed elimination to form a triene. The choice of catalyst (e.g., iodine vs. sulfuric acid) impacts the ratio of <i>cis</i> and <i>trans</i> isomers. Iodine favors the <i>trans</i> configuration, which is critical for subsequent hydrogenation efficiency.
Q & A
Basic Research Questions
Q. How can researchers confirm the identity of 2,6,10-Trimethyltetradecane in experimental samples?
- Methodological Answer : Utilize spectroscopic techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) to analyze the compound. Cross-reference obtained spectra with standardized databases like the NIST Chemistry WebBook, which provides detailed mass spectral data and retention indices for branched alkanes under specified gas chromatography (GC) conditions. For example, the NIST database lists a molecular weight of 240.4677 g/mol (C₁₇H₃₆) and an InChIKey (IMTCMWSWXFQQDL-UHFFFAOYSA-N) for structural validation .
Q. What are the critical physical properties of this compound relevant to laboratory handling?
- Methodological Answer : Key properties include:
- Density : ~0.77 g/cm³ (estimated for similar branched alkanes) .
- Boiling Point : ~266.9°C at 760 mmHg (predicted) .
- Flash Point : Not explicitly reported, but analogous compounds (e.g., 2,6,10-trimethyltridecane) have flash points around 114°C .
Researchers should use inert atmospheres and explosion-proof equipment when heating near these temperatures.
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : While no acute toxicity is reported, use N95 masks for aerosol prevention and nitrile gloves (0.28–0.38 mm thickness) for skin protection. Store in well-ventilated areas away from oxidizers. In case of spills, absorb with inert materials like vermiculite and dispose as non-hazardous waste .
Advanced Research Questions
Q. How can researchers resolve discrepancies in gas chromatography (GC) retention indices for this compound across studies?
- Methodological Answer : Retention indices vary with column type (e.g., SE-30, Apiezon L) and temperature. For example:
| Column Type | Temperature (°C) | Retention Index | Reference |
|---|---|---|---|
| SE-30 | 150 | 1273 | |
| Apiezon L | 130 | 1259 | |
| Standardize experimental conditions (column phase, temperature gradient) and validate against NIST data . |
Q. What advanced methods are suitable for characterizing the environmental degradation of this compound?
- Methodological Answer : Conduct biodegradation studies using OECD 301B (Ready Biodegradability) tests. Monitor metabolites via high-resolution LC-MS/MS. Note that current safety data sheets (SDS) lack aquatic toxicity data, necessitating independent ecotoxicological assays (e.g., Daphnia magna immobilization tests) .
Q. How can synthesis impurities in this compound be identified and quantified?
- Methodological Answer : Employ GC-MS with electron ionization (EI) to detect trace impurities. Compare fragmentation patterns with libraries (e.g., NIST MS Database). For quantification, use internal standards like deuterated alkanes and calibrate response factors across linear ranges .
Q. What strategies mitigate variability in NMR spectral data for branched alkanes like this compound?
- Methodological Answer : Use high-field NMR (≥400 MHz) with NOESY or COSY experiments to resolve overlapping proton signals. Deuterated solvents (e.g., CDCl₃) and temperature control (±0.1°C) enhance reproducibility. Cross-validate with computational chemistry tools (e.g., DFT-based chemical shift predictions) .
Q. How do researchers address conflicting reactivity data in oxidation studies of branched alkanes?
- Methodological Answer : Replicate experiments under controlled oxygen partial pressures and catalytic conditions (e.g., metal oxides). Use differential scanning calorimetry (DSC) to monitor exothermic peaks and identify intermediates via in-situ FTIR. Contrast results with analogous compounds (e.g., 2,6,10,14-tetramethylpentadecane) to isolate steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
